tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Overview
Description
Tert-butyl 4-(4,5-dimethyl-2-propionylphenyl)-3,6-dihydropyridine-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its complex structure, which includes a tert-butyl ester group, a dimethyl-substituted phenyl ring, and a dihydropyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4,5-dimethyl-2-propionylphenyl)-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the carbonyl group or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(4,5-dimethyl-2-propionylphenyl)-3,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.
Medicine: Investigated for its potential therapeutic properties, such as antihypertensive effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium ion flow, which is crucial for various physiological processes. The pathways involved may include the inhibition of calcium influx, leading to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Felodipine: Similar in structure and function to nifedipine and amlodipine.
Uniqueness
Tert-butyl 4-(4,5-dimethyl-2-propionylphenyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties. These differences can affect its efficacy, bioavailability, and side effect profile compared to other dihydropyridines.
Properties
Molecular Formula |
C21H29NO3 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C21H29NO3/c1-7-19(23)18-13-15(3)14(2)12-17(18)16-8-10-22(11-9-16)20(24)25-21(4,5)6/h8,12-13H,7,9-11H2,1-6H3 |
InChI Key |
GPGWVHWFXKRKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1)C)C)C2=CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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